ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
Description
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is a synthetic chromenone derivative characterized by a benzo[c]chromen-6-one core substituted with an ethoxycarbonylphenylmethyloxy group at position 2. Key features include:
Properties
IUPAC Name |
ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-14,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRVVKWGCMHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method starts with the reaction of 6-oxo-6H-benzo[c]chromen-3-yl chloride with phenylacetic acid under basic conditions, followed by esterification with ethanol.
Industrial Production Methods: On an industrial scale, the production of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate may involve the use of large-scale reactors and optimized catalytic processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the presence of specific catalysts, are meticulously controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives with varying degrees of complexity.
Reduction: Reduction reactions can yield corresponding alcohols or amines, depending on the conditions and reagents used.
Substitution: Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can participate in substitution reactions, where various functional groups can be introduced to its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized coumarin derivatives, reduced alcohols, or substituted compounds with various functional groups attached to the aromatic rings.
Scientific Research Applications
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate has been the focus of extensive research due to its diverse applications:
Chemistry: Used as a key intermediate in the synthesis of more complex coumarin derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, such as cardiovascular disorders, cancer, and inflammatory diseases.
Industry: Applied in the manufacture of dyes, perfumes, and cosmetics, owing to its unique chemical properties.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors on cell membranes, modulating cellular responses.
Signal Transduction Pathways: Influences signal transduction pathways, thereby affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromenone Core
Methoxy-Substituted Analogs
- Ethyl 2-((8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (2j)
- Structure : Methoxy group at position 7.
- Synthesis : 51% yield via nucleophilic substitution with ethyl bromoacetate .
- Physicochemical Properties : Melting point 151.5–152.8 °C; higher polarity due to the methoxy group.
- Biological Relevance : Demonstrated in vitro activity against kinases, though specific data are pending .
Hydrogenated Chromenone Systems
- Benzyl-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Structure: Partially saturated chromenone ring. Impact: Reduced planarity may limit π-π stacking interactions with biological targets compared to the fully aromatic target compound .
Multi-Substituted Derivatives
- 8,9-Bis(benzyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate (93) Structure: Two benzyloxy groups at positions 8 and 8. Synthesis: 67% yield via acetylation under acidic conditions .
Variations in the Ester/Acid Moiety
Simpler Ester Derivatives
- Ethyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate (Compound 45)
Benzyl Ester Analogs
- Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Carboxylic Acid Derivatives
- 2-({6-Oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid Structure: Propanoic acid substituent. Properties: Molecular weight 258.28 (C${15}$H${14}$O$_4$); 95% purity. Introduces acidity (pKa ~4.5), enhancing water solubility but limiting cell permeability .
Table 1: Comparative Data for Key Analogs
Biological Activity
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is a synthetic compound belonging to the class of benzo[c]chromene derivatives. This compound exhibits a unique structural framework that may confer various biological activities, making it an interesting candidate for pharmacological research. The benzo[c]chromene moiety is known for its diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to explore the biological activity of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can be represented by the following chemical structure:
This compound features an ester functional group, which is common in many biologically active compounds. The presence of both the ethoxy group and the phenylacetate moiety enhances its solubility and potential reactivity in biological systems .
Table 1: Structural Features of Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
| Component | Description |
|---|---|
| Molecular Formula | C23H18O5 |
| CAS Number | 405917-20-6 |
| Functional Groups | Ester, Chromene |
| Solubility | Enhanced due to ethoxy and phenyl groups |
Antioxidant Activity
The benzo[c]chromene structure has been associated with antioxidant properties. Studies indicate that compounds with this moiety can scavenge free radicals and reduce oxidative stress. Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate's potential antioxidant activity may be attributed to its ability to donate electrons to free radicals, thus neutralizing them.
Anticancer Activity
Research on structurally similar compounds has shown promising anticancer effects. For example, derivatives of benzo[c]chromene have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Ethyl (6-oxo-6H-benzo[c]chromen-3-yloxyacetate could exhibit similar properties; however, specific studies are required to elucidate its exact mechanisms of action.
Anti-inflammatory Effects
Compounds with a benzo[c]chromene backbone have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Ethyl (6-oxo-6H-benzo[c]chromen-3-yloxyacetate may similarly modulate inflammatory pathways.
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a coumarin precursor (e.g., 6-oxo-6H-benzo[c]chromen-3-ol) reacts with ethyl (phenyl)acetyloxy derivatives under reflux in ethanol or THF. Optimization involves inert atmospheres (argon) to prevent oxidation, precise stoichiometric ratios of reagents like Meldrum’s acid, and catalysts such as piperidine/acetic acid mixtures. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Monitoring via TLC ensures intermediate formation and reaction completion .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what are the key crystallographic parameters?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters, including bond angles (e.g., O1–C3–O2 = 116.42°) and hydrogen-bond geometries (e.g., C–H···O interactions at ~2.5–3.0 Å). Key metrics include R-factors (<0.05 for high-resolution data) and thermal displacement parameters (U<sup>eq</sup>) for atomic positions. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) reduce thermal motion artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data, particularly in hydrogen-bonding networks or disordered regions?
Discrepancies arise from twinning, partial occupancy, or dynamic disorder. SHELXL’s TWIN and PART instructions model twinned or disordered components. For hydrogen-bond ambiguities, Hirshfeld surface analysis or DFT-based geometry optimization (e.g., Gaussian 16) validates experimental vs. theoretical bond lengths. Multi-temperature crystallography (e.g., 100 K vs. 298 K) distinguishes static vs. dynamic disorder .
Q. How can computational modeling predict reactivity in novel synthetic pathways, such as regioselective functionalization?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the C3-oxygen in the chromenone core shows high electron density, making it prone to alkylation. Molecular dynamics simulations (e.g., NAMD) assess steric effects during esterification. Solvent polarity (e.g., COSMO-RS model) predicts reaction feasibility in polar aprotic solvents like DMF .
Q. What methodologies analyze structure-activity relationships (SAR) when modifying the ester group for enhanced bioactivity?
Systematic SAR studies involve synthesizing analogs (e.g., replacing the ethyl ester with carbamates or amides). Biological assays (e.g., enzyme inhibition) are paired with molecular docking (AutoDock Vina) to map interactions with targets like FAAH or AChE. Free-energy perturbation (FEP) simulations quantify binding affinity changes. For example, replacing the ethyl group with a propyl chain improves hydrophobic interactions in enzyme pockets .
Q. How do advanced analytical techniques address challenges in characterizing synthetic intermediates, such as regioisomeric impurities?
High-resolution LC-MS (Q-TOF) differentiates regioisomers via exact mass and fragmentation patterns. <sup>13</sup>C NMR DEPT-135 identifies quaternary carbons in complex mixtures. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in aromatic regions. For example, HMBC correlations between the chromenone carbonyl (δ ~170 ppm) and adjacent protons confirm regiochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields when scaling reactions under inert atmospheres?
Yield variations (e.g., 60% vs. 85%) often stem from oxygen sensitivity or incomplete reagent dissolution. Controlled experiments under strict argon vs. nitrogen atmospheres isolate oxidation effects. Microscale parallel synthesis (e.g., ChemSpeed platforms) tests solvent/base combinations. Kinetic studies (e.g., in situ IR spectroscopy) monitor intermediate stability and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
